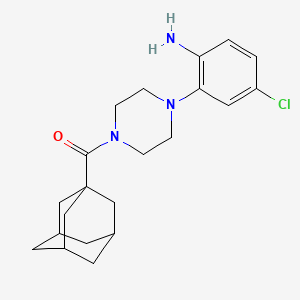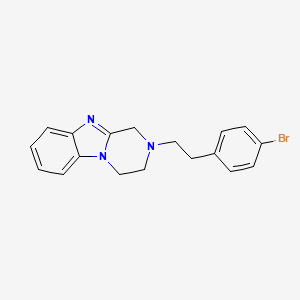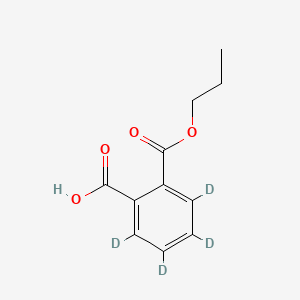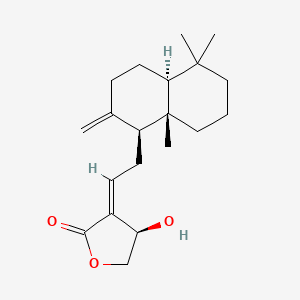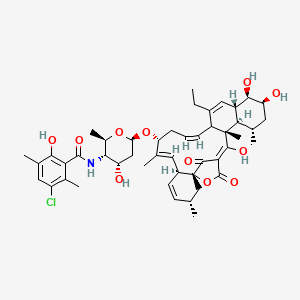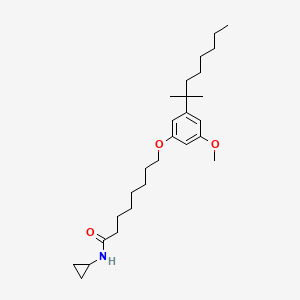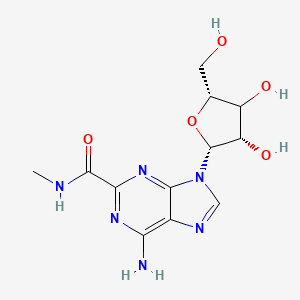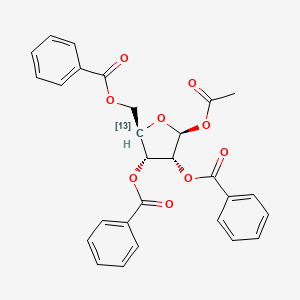![molecular formula C19H20N4O2 B12398577 [1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate](/img/structure/B12398577.png)
[1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate: is a complex organic compound that features a triazole ring, a phenyl group, and an amino acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a substitution reaction, where a suitable leaving group on the triazole ring is replaced by the 4-methylphenyl group.
Esterification of the Amino Acid: The amino acid (2S)-2-amino-3-phenylpropanoic acid is esterified using an alcohol and an acid catalyst to form the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring and the phenyl groups.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include triazole N-oxides and phenolic derivatives.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various substituted triazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.
Protein Binding: Its structure allows for interactions with proteins, which can be studied for therapeutic applications.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of [1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, while the phenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1-(4-fluorophenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate
- [1-(4-chlorophenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate
- [1-(4-bromophenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate
Uniqueness
The presence of the 4-methylphenyl group in [1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate imparts unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Eigenschaften
Molekularformel |
C19H20N4O2 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
[1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C19H20N4O2/c1-14-7-9-17(10-8-14)23-12-16(21-22-23)13-25-19(24)18(20)11-15-5-3-2-4-6-15/h2-10,12,18H,11,13,20H2,1H3/t18-/m0/s1 |
InChI-Schlüssel |
TZQPUBNRMQNCDV-SFHVURJKSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)COC(=O)[C@H](CC3=CC=CC=C3)N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)COC(=O)C(CC3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


